molecular formula C21H27ClN2O3 B13733421 2-Piperidinoethyl p-(benzyloxy)carbanilate hydrochloride CAS No. 19448-03-4

2-Piperidinoethyl p-(benzyloxy)carbanilate hydrochloride

Cat. No.: B13733421
CAS No.: 19448-03-4
M. Wt: 390.9 g/mol
InChI Key: BSCTWANTVBIJNZ-UHFFFAOYSA-N
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Description

2-Piperidinoethyl p-(benzyloxy)carbanilate hydrochloride is a bioactive chemical compound known for its diverse applications in scientific research. It is a derivative of carbanilic acid and features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. This compound is often used in various fields such as chemistry, biology, and medicine due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidinoethyl p-(benzyloxy)carbanilate hydrochloride typically involves the reaction of piperidine with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of phosgene gas in the preparation of benzyloxycarbonyl chloride is common, although it poses significant health hazards .

Chemical Reactions Analysis

Types of Reactions

2-Piperidinoethyl p-(benzyloxy)carbanilate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Piperidinoethyl p-(benzyloxy)carbanilate hydrochloride is widely used in scientific research due to its bioactive properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Piperidinoethyl p-(benzyloxy)carbanilate hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor by binding to active sites on enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Piperidinoethyl p-(benzyloxy)carbanilate hydrochloride is unique due to its combination of a piperidine ring and a benzyloxycarbonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

19448-03-4

Molecular Formula

C21H27ClN2O3

Molecular Weight

390.9 g/mol

IUPAC Name

2-piperidin-1-ium-1-ylethyl N-(4-phenylmethoxyphenyl)carbamate;chloride

InChI

InChI=1S/C21H26N2O3.ClH/c24-21(25-16-15-23-13-5-2-6-14-23)22-19-9-11-20(12-10-19)26-17-18-7-3-1-4-8-18;/h1,3-4,7-12H,2,5-6,13-17H2,(H,22,24);1H

InChI Key

BSCTWANTVBIJNZ-UHFFFAOYSA-N

Canonical SMILES

C1CC[NH+](CC1)CCOC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3.[Cl-]

Origin of Product

United States

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